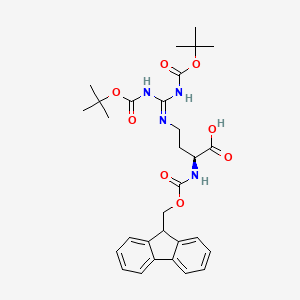

Fmoc-norArg(Boc)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-norArg(Boc)2-OH: is a derivative of the amino acid arginine, modified with fluorenylmethyloxycarbonyl (Fmoc) and bis-tert-butoxycarbonyl (Boc) protecting groups. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-norArg(Boc)2-OH typically involves large-scale SPPS techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is assembled .

Analyse Des Réactions Chimiques

Types of Reactions:

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like PyBOP or TBTU.

Common Reagents and Conditions:

Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).

Boc Deprotection: 95% TFA in dichloromethane (DCM).

Major Products Formed:

Fmoc Deprotection: The major product is the free amine of L-norarginine.

Boc Deprotection: The major product is the free guanidine group of L-norarginine.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-norArg(Boc)2-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability and ease of removal under basic conditions, which is essential for synthesizing complex peptides. Studies have shown that this compound can enhance the efficiency of coupling reactions when incorporated into peptide chains.

Stability and Coupling Efficiency

Research indicates that this compound exhibits a moderate degradation profile in solution, maintaining stability for up to one week in solvents like DMF (dimethylformamide) and NBP (n-butylpyridine) . This stability allows for its use in automated peptide synthesizers, making it suitable for industrial applications. However, it is noted that the compound can lead to side reactions, such as δ-lactam formation, which may affect coupling efficiency .

Drug Delivery Systems

This compound has been investigated as a core component in liposomal delivery systems for small interfering RNA (siRNA). Its unique structure allows for enhanced cellular uptake and improved therapeutic efficacy. In particular, formulations utilizing norarginine have demonstrated significant potency in reducing ApoB mRNA levels in vitro and in vivo, indicating its potential as a delivery vehicle for gene therapies .

In Vivo Efficacy

In studies involving BALB/c mice, liposomes containing C18:1-norArg-C16 demonstrated a ~60% reduction in ApoB mRNA post-administration of siRNA. This reduction was accompanied by a substantial decrease in serum cholesterol levels, showcasing the effectiveness of norarginine-based formulations in achieving desired biological outcomes .

Biochemical Research

The applications of this compound extend into biochemical research where it aids in the synthesis of various bioactive peptides and analogs. For instance, modifications involving this compound have led to the development of potent agonists for growth hormone release . These compounds exhibit enhanced endocrine activities and are being explored for their therapeutic potential in metabolic disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Peptide Therapeutics

In a study aimed at developing growth hormone-releasing hormone (GHRH) analogs, researchers utilized this compound to synthesize compounds with significantly improved potencies compared to traditional analogs. The resulting peptides showed promise for treating conditions such as obesity and growth deficiencies . -

Case Study 2: Gene Silencing

The formulation of siRNA-loaded liposomes featuring this compound demonstrated effective gene silencing capabilities both in vitro and in vivo. The results indicated not only successful delivery but also sustained activity over time, making it a candidate for chronic disease treatments .

Mécanisme D'action

Mechanism: The Fmoc and Boc groups protect the reactive amine and guanidine groups of L-norarginine during peptide synthesis. The Fmoc group is removed by a base, revealing the free amine, which can then participate in further coupling reactions. The Boc groups are removed by an acid, revealing the free guanidine group .

Molecular Targets and Pathways: The free amine and guanidine groups of L-norarginine can interact with various molecular targets, including enzymes and receptors, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Fmoc-Arg(Boc)2-OH: Similar to Fmoc-norArg(Boc)2-OH but with a different side chain structure.

Fmoc-Orn(Boc)-OH: Another similar compound with an ornithine backbone instead of arginine.

Uniqueness: this compound is unique due to its specific protecting groups and the presence of the norarginine backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

Fmoc-norArg(Boc)2-OH is a derivative of arginine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and two tert-butyloxycarbonyl (Boc) groups, allows for enhanced stability and reactivity in various biological applications. This article explores the biological activity of this compound, including its stability, coupling efficiency, and potential applications in peptide synthesis.

- Chemical Name : (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid

- Molecular Formula : C30H38N4O8

- Molecular Weight : 582.645 g/mol

- CAS Number : 206183-06-4

Stability in Solution

The stability of this compound has been investigated in various solvents. A study demonstrated that this compound gradually degrades over time, particularly in dimethylformamide (DMF) and N,N-dimethylbenzamide (NBP). The degradation leads to the formation of mono-protected derivatives, which can affect the efficiency of peptide synthesis.

Stability Data

The following table summarizes the stability of this compound over time:

| Time (h/d) | Concentration (%) in DMF | Concentration (%) in NBP |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 88.6 | 88.4 |

| 24 | 86.9 | 85.8 |

| 48 | 85.0 | 83.5 |

| 10 | 77.6 | 71.8 |

| 15 | 65.1 | 62.0 |

| 20 | 58.5 | 52.2 |

| 30 | 51.2 | 37.7 |

This data indicates that this compound maintains a relatively stable concentration for up to ten days but shows significant degradation thereafter, particularly in NBP.

Coupling Efficiency

The coupling efficiency of this compound is crucial for its application in peptide synthesis. Research indicates that while this compound exhibits good coupling characteristics, it is less efficient compared to other analogs like Fmoc-Arg(NO2)-OH due to its tendency to form side products such as δ-lactams.

Coupling Efficiency Comparison

A comparative analysis of coupling efficiencies among different arginine derivatives is presented below:

| Compound | Coupling Efficiency (%) |

|---|---|

| This compound | ~28 |

| Fmoc-Arg(NO2)-OH | >99 |

| Fmoc-Arg(Pbf)-OH | >99 |

The lower efficiency of this compound can be attributed to rapid δ-lactam formation during the coupling process, which competes with the desired peptide bond formation.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS due to its favorable properties for synthesizing peptides containing cationic amino acids like arginine. Its bulky Boc groups provide steric hindrance that can influence the folding and stability of synthesized peptides.

Case Studies

- Peptide Synthesis : In a study examining the synthesis of antimicrobial peptides, researchers utilized this compound as a building block to enhance solubility and biological activity against bacterial strains.

- Bioconjugation : Another research effort explored the use of this compound in bioconjugation strategies to attach peptides to various biomolecules, thereby improving targeting efficacy in drug delivery systems.

Propriétés

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.